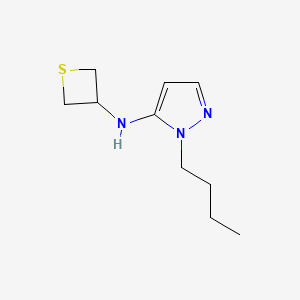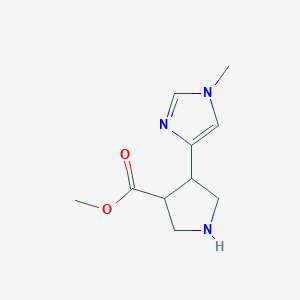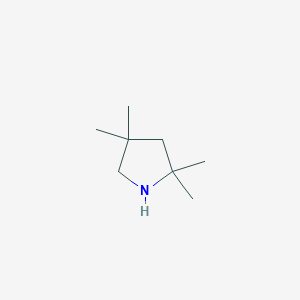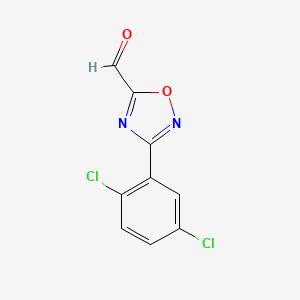
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichlorobenzohydrazide with glyoxylic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate at elevated temperatures.
Major Products Formed
Oxidation: 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in biological systems is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The oxadiazole ring can interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-(2,5-Difluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde: Fluorine atoms instead of chlorine, which may alter the compound’s reactivity and biological activity.
3-(2,5-Dichlorophenyl)-1,2,4-thiadiazole-5-carbaldehyde: Sulfur atom in place of oxygen in the heterocyclic ring, potentially leading to different chemical and biological properties.
Uniqueness
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the oxadiazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H4Cl2N2O2 |
|---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7(11)6(3-5)9-12-8(4-14)15-13-9/h1-4H |
InChI Key |
ZSNLBTACVFSDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


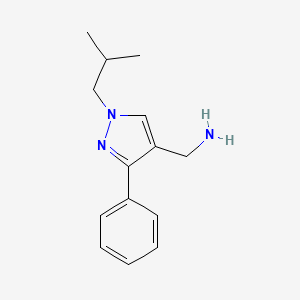

![7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13329006.png)

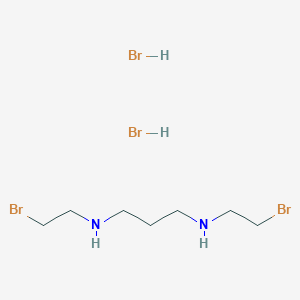
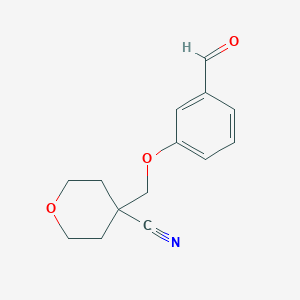
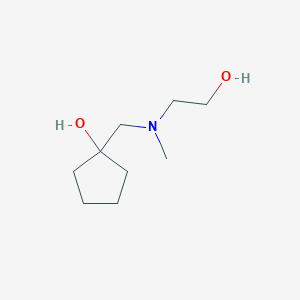
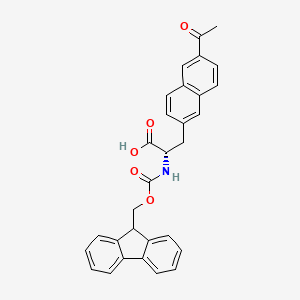
![tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13329043.png)
![6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13329047.png)
